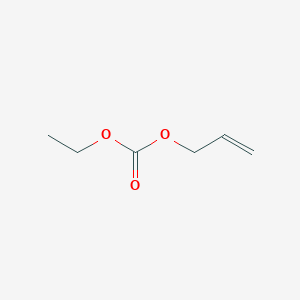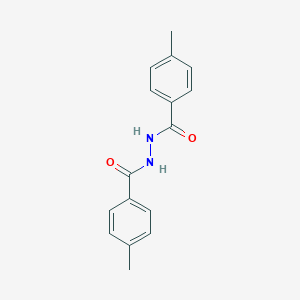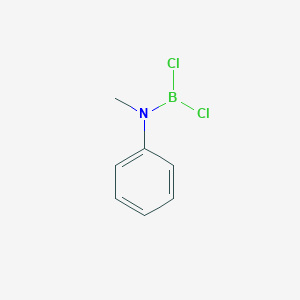
Boranamine, 1,1-dichloro-N-methyl-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boranamine, 1,1-dichloro-N-methyl-N-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a boron-containing compound that has been synthesized using different methods. Boranamine has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of boranamine is not fully understood. However, it has been proposed that boranamine induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Boranamine has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
Boranamine has been shown to exhibit a number of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including proteases and kinases. Boranamine has also been shown to induce oxidative stress and DNA damage in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boranamine has several advantages for lab experiments. It is a potent anticancer agent that exhibits high selectivity towards cancer cells. Boranamine is also relatively stable and can be easily synthesized using different methods. However, boranamine has some limitations for lab experiments. It is highly reactive and can react with other compounds in the lab, leading to the formation of unwanted products.
Direcciones Futuras
Boranamine has several potential future directions for scientific research. One of the most promising directions is the development of boranamine-based anticancer drugs. Boranamine can also be used as a tool compound for the study of apoptosis and the NF-κB pathway. In addition, boranamine can be used as a boron-containing reagent in organic synthesis.
Conclusion:
Boranamine, 1,1-dichloro-N-methyl-N-phenyl-, is a boron-containing compound that has gained significant attention in scientific research due to its potential applications in various fields. Boranamine has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer research and organic synthesis. Further research is needed to fully understand the potential of boranamine in these areas.
Métodos De Síntesis
Boranamine can be synthesized using different methods. One of the most common methods involves the reaction of boron trichloride with N-methyl-N-phenylamine in the presence of a reducing agent. Another method involves the reaction of boron trichloride with aniline in the presence of a reducing agent. The resulting product is then treated with methyl iodide to obtain boranamine.
Aplicaciones Científicas De Investigación
Boranamine has been extensively studied for its potential applications in various fields. One of the most promising applications of boranamine is in the field of cancer research. Boranamine has been shown to exhibit potent anticancer activity against different types of cancer cells. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
Propiedades
Número CAS |
1125-73-1 |
|---|---|
Nombre del producto |
Boranamine, 1,1-dichloro-N-methyl-N-phenyl- |
Fórmula molecular |
C7H8BCl2N |
Peso molecular |
187.86 g/mol |
Nombre IUPAC |
N-dichloroboranyl-N-methylaniline |
InChI |
InChI=1S/C7H8BCl2N/c1-11(8(9)10)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
HRRUSOCHDSAASP-UHFFFAOYSA-N |
SMILES |
B(N(C)C1=CC=CC=C1)(Cl)Cl |
SMILES canónico |
B(N(C)C1=CC=CC=C1)(Cl)Cl |
Sinónimos |
Dichloro(N-methyl-N-phenylamino)borane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



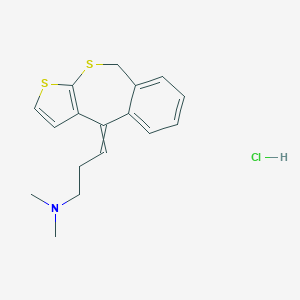
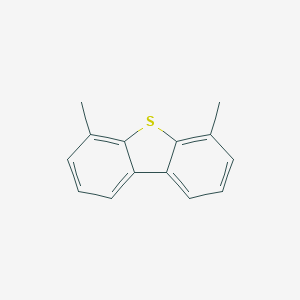
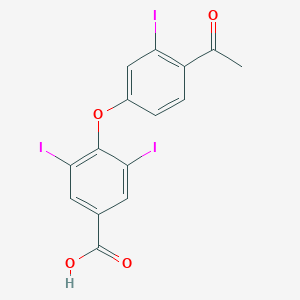
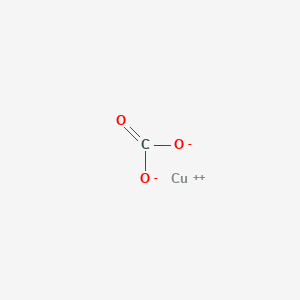
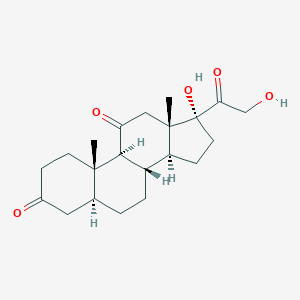
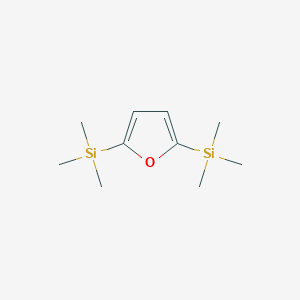
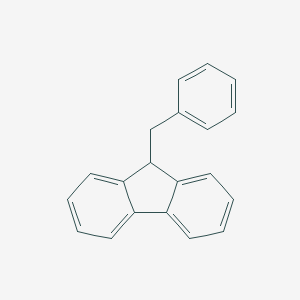
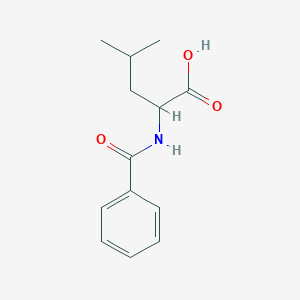
![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)
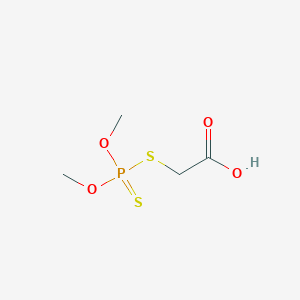
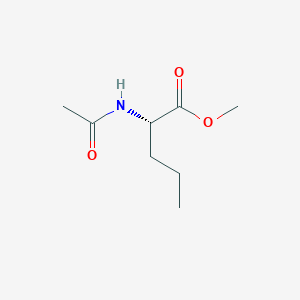
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)
